molecular formula C26H24FN3O2S B2850260 6-FLUORO-3-(4-METHYLBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE CAS No. 866846-24-4

6-FLUORO-3-(4-METHYLBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE

Cat. No.: B2850260
CAS No.: 866846-24-4
M. Wt: 461.56
InChI Key: ITDJEXRTHRUFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-FLUORO-3-(4-METHYLBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE is a complex organic compound with a molecular formula of C({26})H({22})FN({3})O({2})S. This compound is notable for its unique structure, which includes a quinoline core substituted with a fluoro group, a sulfonyl group, and a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-FLUORO-3-(4-METHYLBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-FLUORO-3-(4-METHYLBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in a polar solvent such as dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds .

Scientific Research Applications

6-FLUORO-3-(4-METHYLBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-FLUORO-3-(4-METHYLBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to altered signaling pathways within cells. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-3-[(4-fluorophenyl)sulfonyl]-4-[4-(methylsulfonyl)piperazin-1-yl]quinoline
  • 6-Fluoro-3-[(4-methylphenyl)sulfonyl]-4-[(3S)-3-methyl-1-piperidinyl]quinoline

Uniqueness

Compared to similar compounds, 6-FLUORO-3-(4-METHYLBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro group and the sulfonyl group in specific positions on the quinoline core can significantly influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

6-fluoro-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O2S/c1-19-7-10-22(11-8-19)33(31,32)25-18-28-24-12-9-20(27)17-23(24)26(25)30-15-13-29(14-16-30)21-5-3-2-4-6-21/h2-12,17-18H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDJEXRTHRUFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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